1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine
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Overview
Description
1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a methyl group
Preparation Methods
The synthesis of 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents.
Substitution Reactions: The methyl group can be introduced through alkylation reactions.
Amination: The ethanamine group can be introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Cross-Coupling Reactions: The difluoromethyl group can participate in cross-coupling reactions with aryl halides using palladium catalysts.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-(3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl)ethan-1-amine: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H11F2N3 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanamine |
InChI |
InChI=1S/C7H11F2N3/c1-4(10)5-3-12(2)11-6(5)7(8)9/h3-4,7H,10H2,1-2H3 |
InChI Key |
IISQUMWHYSWKDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1C(F)F)C)N |
Origin of Product |
United States |
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